Dammara-20(21),24-diene-3-one
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Overview
Description
Dammara-20(21),24-diene-3-one is a triterpene compound found in various plant species. It is part of the larger family of terpenoids, which are known for their diverse biological activities and roles in plant defense mechanisms . Triterpenes like dammadienone are often involved in plant-insect interactions, serving as deterrents or attractants for various insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dammadienone typically involves the oxidation of dammadienol, another triterpene compound. This process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of dammadienone.
Industrial Production Methods: Industrial production of dammadienone may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are often employed to obtain high-purity dammadienone.
Chemical Reactions Analysis
Types of Reactions: Dammara-20(21),24-diene-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of dammadienol to dammadienone.
Reduction: Reduction of dammadienone back to dammadienol.
Substitution: Reactions involving the substitution of functional groups on the dammadienone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: this compound is the primary product.
Reduction: Dammadienol is formed.
Substitution: Depending on the nucleophile used, various substituted derivatives of dammadienone can be obtained.
Scientific Research Applications
Dammara-20(21),24-diene-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex triterpenes and terpenoids.
Biology: Studied for its role in plant defense mechanisms and interactions with insects.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural insect repellents and other bioactive compounds.
Mechanism of Action
Dammara-20(21),24-diene-3-one is similar to other triterpenes such as β-amyrin and β-amyrone. it is unique in its specific structural features and biological activities. Unlike β-amyrin, which is primarily known for its anti-inflammatory properties, dammadienone has a broader range of activities, including potential anticancer effects .
Comparison with Similar Compounds
- β-amyrin
- β-amyrone
- Dammadienol
Properties
CAS No. |
16883-32-2 |
---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-25H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,28+,29-,30-/m1/s1 |
InChI Key |
JMMXUZHDCKJTTI-YXCARNOISA-N |
SMILES |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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